molecular formula C11H11N7OS3 B2494702 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251686-11-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2494702
CAS RN: 1251686-11-9
M. Wt: 353.44
InChI Key: PVJKHEVTHXTFDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions, starting from readily available precursors. These processes often involve cyclization reactions, thionation, and the formation of key heterocyclic frameworks. For example, a study by Zadorozhnii et al. (2019) demonstrated the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides via dehydrosulfurization and cyclization reactions, highlighting the complex nature of synthesizing these heterocyclic compounds (Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography, revealing intricate details about their geometry, bonding, and intermolecular interactions. For instance, Wawrzycka-Gorczyca and Siwek (2011) determined the crystal structures of related thiadiazole and triazole derivatives, showing hydrogen-bonded dimers and various intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these molecules (Wawrzycka-Gorczyca & Siwek, 2011).

Scientific Research Applications

Synthesis and Spectroscopic Applications

A series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized and characterized using various spectroscopic techniques. These compounds displayed significant antibacterial and antifungal activities, demonstrating their potential in the development of new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Antimicrobial and Antiviral Applications

1,3,4-thiadiazole-1,2,3-triazole hybrids have shown promise as antiviral agents against COVID-19. The compounds were assessed for their ability to inhibit the main coronavirus protease, crucial for the virus's replication. The in silico docking studies indicated good interaction between the compounds and the target protein, suggesting their potential use in therapeutic interventions against COVID-19 (Huda R. M. Rashdan et al., 2021).

Biological Activity

A variety of 1,2,4-triazole derivatives were prepared and assessed for their antimicrobial, anti-lipase, and antiurease activities. The compounds showed diverse biological activities, indicating their potential in the development of new bioactive compounds (M. Özil et al., 2015).

Molecular Docking and Structure Analysis

The crystal structures of compounds related to the queried chemical were determined, revealing significant interactions such as hydrogen bonding and π-π interactions. These structural insights are valuable for understanding the compounds' biological activities and for the design of new molecules with enhanced properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Pharmacological Properties

The pharmacological effects of certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives were studied, particularly focusing on their impact on the central nervous system (CNS) in mice. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds (A. Maliszewska-Guz et al., 2005).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJKHEVTHXTFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

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